3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused triazine ring, makes it an interesting subject for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the following steps:
Formation of Key Intermediates: The synthesis begins with the preparation of pyrimidinylguanidines, which serve as key intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent for diseases such as neurodegenerative disorders.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological processes, leading to the disruption of cellular functions.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interfering with DNA/RNA: It may interact with DNA or RNA, leading to the inhibition of gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazin-6-ones: These compounds share a similar triazine ring structure and exhibit comparable biological activities.
Coumarin Derivatives: Coumarins with triazole cores have been studied for their diverse biological properties.
Uniqueness
3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one stands out due to its specific substitution pattern and the presence of a fused triazine ring, which may confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H24N4O2/c1-16-17(2)23-22-25(19-10-5-4-6-11-19)14-24(15-26(22)21(16)27)13-18-9-7-8-12-20(18)28-3/h4-12H,13-15H2,1-3H3 |
InChI Key |
JNYNINJRABQCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CC3=CC=CC=C3OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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